molecular formula C19H26N2O B2532382 (E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol CAS No. 1267650-58-7

(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol

Cat. No. B2532382
CAS RN: 1267650-58-7
M. Wt: 298.43
InChI Key: SBVFQTNRIXLYNI-DYTRJAOYSA-N
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Description

(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol is a useful research compound. Its molecular formula is C19H26N2O and its molecular weight is 298.43. The purity is usually 95%.
BenchChem offers high-quality (E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has highlighted the synthesis and analysis of cyclopenta[a]phenanthrene derivatives, revealing insights into their structural characteristics and potential biological relevance. For instance, Harvey et al. (1993) described the synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens, emphasizing the importance of specific structural features for tumorigenic activity (Harvey et al., 1993). Additionally, Clayton et al. (1983) conducted comparative X-ray crystallographic studies on cyclopenta[a]phenanthrenes to attempt correlation with carcinogenicity, highlighting the role of molecular structure in biological outcomes (Clayton et al., 1983).

Biological Implications and Carcinogenicity

Several studies have explored the carcinogenic potential of cyclopenta[a]phenanthrene derivatives, investigating their mutagenic and tumorigenic capacities. For example, Coombs et al. (1973) examined the structure-carcinogenicity relationship in cyclopenta[a]phenanthrene derivatives, providing evidence of the chemical's role in carcinogenesis (Coombs et al., 1973). Boyd et al. (1995) studied the influence of dihydrodiol conformation on the metabolic activation of these compounds, suggesting a critical role for molecular conformation in their biological activity (Boyd et al., 1995).

Molecular Interaction and Activity

The interaction of cyclopenta[a]phenanthrene derivatives with biological systems and their subsequent activity have been a focal point of research. Kashino et al. (1986) discussed bay region distortions in these compounds and their implications for carcinogenic activity, suggesting that molecular interactions play a significant role in determining their biological effects (Kashino et al., 1986).

properties

IUPAC Name

(17E)-13-methyl-17-(methylhydrazinylidene)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20-2/h4,6,11,15-17,20,22H,3,5,7-10H2,1-2H3/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVFQTNRIXLYNI-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=NNC)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1\2CCC3C(C1CC/C2=N\NC)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol

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